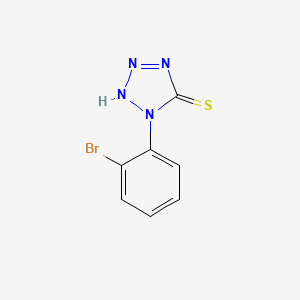
1-(2-Bromophenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that contains a tetrazole ring substituted with a bromophenyl group and a thiol group
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2-bromobenzonitrile with sodium azide to form the tetrazole ring, followed by the introduction of the thiol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
1-(2-Bromophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Lacks the bromine substituent, which may affect its reactivity and binding properties.
1-(2-Chlorophenyl)-1H-tetrazole-5-thiol: Contains a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
1-(2-Bromophenyl)-1H-tetrazole-5-methanol:
Properties
Molecular Formula |
C7H5BrN4S |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H5BrN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
InChI Key |
VRPOAHLWQIFVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=S)N=NN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)
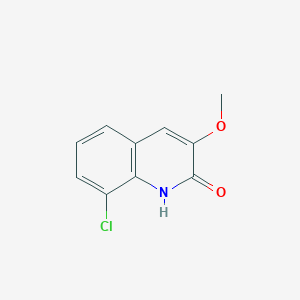
![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)
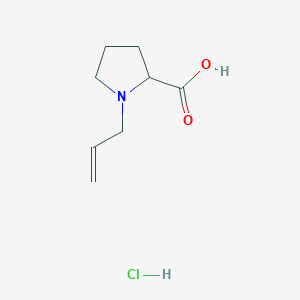
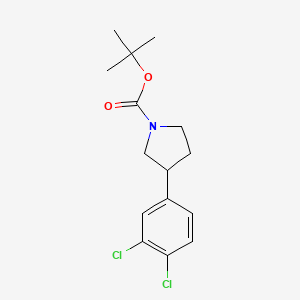
![[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol](/img/structure/B15333985.png)
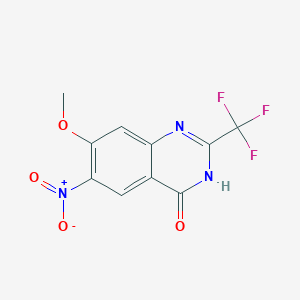

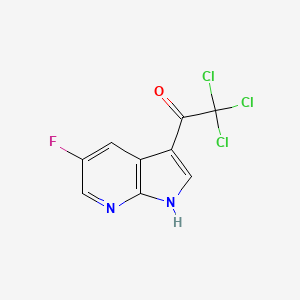


![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
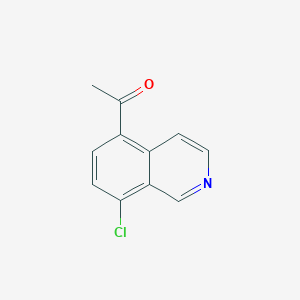
![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
